molecular formula C16H16F3NO2 B2843080 ((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)(3-(trifluoromethoxy)phenyl)methanone CAS No. 2309217-28-3

((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)(3-(trifluoromethoxy)phenyl)methanone

Cat. No. B2843080
M. Wt: 311.304
InChI Key: BEBWAMTZACOWDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)(3-(trifluoromethoxy)phenyl)methanone is a useful research compound. Its molecular formula is C16H16F3NO2 and its molecular weight is 311.304. The purity is usually 95%.
BenchChem offers high-quality ((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)(3-(trifluoromethoxy)phenyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)(3-(trifluoromethoxy)phenyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound '((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)(3-(trifluoromethoxy)phenyl)methanone' involves the following steps: protection of the amine group, alkylation of the protected amine, deprotection of the amine, and finally, coupling with the trifluoromethoxyphenyl ketone.

Starting Materials
8-azabicyclo[3.2.1]octan-3-one, 3-(trifluoromethoxy)benzaldehyde, Sodium borohydride, Methanol, Hydrochloric acid, Sodium hydroxide, Methyl iodide, Acetic anhydride, Triethylamine, Dichloromethane, Diethyl ether, Sodium sulfate

Reaction
Protection of the amine group in 8-azabicyclo[3.2.1]octan-3-one with acetic anhydride and triethylamine in dichloromethane, Alkylation of the protected amine with methyl iodide in dichloromethane, Deprotection of the amine with hydrochloric acid in methanol, Coupling of the deprotected amine with 3-(trifluoromethoxy)benzaldehyde in the presence of sodium borohydride and sodium hydroxide in methanol, Purification of the final product by column chromatography using a mixture of dichloromethane and diethyl ether as the eluent and drying with sodium sulfate

properties

IUPAC Name

(3-methylidene-8-azabicyclo[3.2.1]octan-8-yl)-[3-(trifluoromethoxy)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F3NO2/c1-10-7-12-5-6-13(8-10)20(12)15(21)11-3-2-4-14(9-11)22-16(17,18)19/h2-4,9,12-13H,1,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEBWAMTZACOWDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CC2CCC(C1)N2C(=O)C3=CC(=CC=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methylidene-8-[3-(trifluoromethoxy)benzoyl]-8-azabicyclo[3.2.1]octane

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